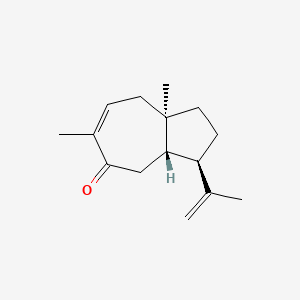

Longiferone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Longiferone B: is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora. This compound has garnered attention due to its notable anti-inflammatory properties. It has been traditionally used in the treatment of various inflammatory conditions, including inflammatory bowel disease, ulcerative colitis, aphthous ulcer, and abscess .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Longiferone B is primarily isolated from the rhizomes of Boesenbergia longiflora using chromatographic techniques. The isolation process involves the use of chloroform fractions, which are then subjected to various chromatographic methods to purify the compound .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is mainly obtained through extraction from natural sources, specifically the rhizomes of Boesenbergia longiflora. The extraction process involves the use of organic solvents such as chloroform, followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Longiferone B undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted derivatives with different functional groups

Applications De Recherche Scientifique

Chemistry: Longiferone B is used as a model compound in the study of sesquiterpenes and their chemical properties. It serves as a reference compound for the synthesis and characterization of other sesquiterpenes .

Biology: In biological research, this compound is studied for its anti-inflammatory properties. It has been shown to inhibit the release of nitric oxide and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA .

Medicine: this compound has potential therapeutic applications in the treatment of inflammatory diseases. Its ability to inhibit nitric oxide release and suppress inflammatory markers makes it a promising candidate for the development of anti-inflammatory drugs .

Industry: While there are no significant industrial applications of this compound at present, its anti-inflammatory properties could potentially be harnessed in the development of new pharmaceuticals .

Mécanisme D'action

Longiferone B exerts its anti-inflammatory effects by inhibiting the release of nitric oxide and suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA. These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound interacts with molecular targets involved in the inflammatory pathway, thereby modulating the inflammatory response .

Comparaison Avec Des Composés Similaires

Longiferone A: Another daucane sesquiterpene isolated from with similar anti-inflammatory properties.

Longiferone C: A related compound with anti-inflammatory activity against nitric oxide release.

Comparison: Longiferone B is unique in its specific inhibition of nitric oxide release and suppression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA expression. While Longiferone A and Longiferone C also exhibit anti-inflammatory properties, this compound has a distinct molecular structure and specific targets that differentiate it from these related compounds .

Activité Biologique

Longiferone B, a daucane sesquiterpene, is primarily isolated from the rhizomes of Boesenbergia longiflora . This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C₁₅H₂₂O

- Molecular Weight : 218.33 g/mol

- CAS Number : 1639810-67-5

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 309.5 ± 22.0 °C at 760 mmHg

- Flash Point : 138.7 ± 13.2 °C

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily by inhibiting nitric oxide (NO) production and suppressing the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The IC50 value for NO release inhibition is reported to be 21.0 μM , indicating its potency in reducing inflammatory responses.

The anti-inflammatory activity is attributed to the following mechanisms:

- Inhibition of iNOS and COX-2 Expression : this compound significantly reduces the mRNA levels of iNOS and COX-2, which are critical enzymes in the inflammatory pathway.

- Reduction of Pro-inflammatory Cytokines : The compound has been shown to lower levels of pro-inflammatory cytokines in various cell models.

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties against various bacterial strains. Research indicates that it possesses both antibacterial and antifungal activities.

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values are summarized in Table 1 below.

| Pathogen | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 128 | 256 |

| Escherichia coli | 256 | >256 |

Study on Anti-inflammatory Properties

A study conducted by Sudsai et al. (2014) highlighted the anti-inflammatory effects of compounds derived from Boesenbergia longiflora, including this compound. The findings indicated that this compound effectively inhibited NO production in lipopolysaccharide-stimulated macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Study on Antimicrobial Properties

In another investigation focusing on the antimicrobial activity of compounds from Boesenbergia species, this compound was identified as a significant contributor to the antibacterial effects observed against both Gram-positive and Gram-negative bacteria . The study utilized bioassay-guided isolation techniques to elucidate the active components responsible for these effects.

Propriétés

IUPAC Name |

(3R,3aS,8aR)-6,8a-dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMZPJSZMOWSFA-YDHLFZDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2CC1=O)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@H]([C@@H]2CC1=O)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.